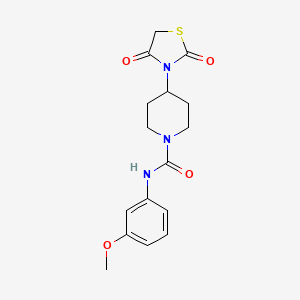

4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S/c1-23-13-4-2-3-11(9-13)17-15(21)18-7-5-12(6-8-18)19-14(20)10-24-16(19)22/h2-4,9,12H,5-8,10H2,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTQNPTVAFOCPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)N2CCC(CC2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide is a derivative of thiazolidinediones, which have garnered attention for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₁₆H₁₉N₃O₄S

- Molecular Weight : 349.4 g/mol

- CAS Number : 1798543-09-5

Thiazolidinedione derivatives, including the compound , exert their biological effects through several mechanisms:

- Apoptosis Induction : They disrupt the cell cycle and promote apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins, which are critical regulators of apoptosis.

- Inhibition of Pro-inflammatory Cytokines : These compounds can suppress the production of pro-inflammatory cytokines, which is beneficial in inflammatory diseases.

- PPAR-γ Activation : Many thiazolidinediones act as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing glucose metabolism and exhibiting anti-diabetic properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives:

- Cell Line Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5 | MCF-7 | 1.27 |

| 7 | MDA-MB-231 | 1.50 |

| 9 | MDA-MB-231 | 1.31 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In Vitro Studies : Various derivatives exhibited moderate to strong activity against Gram-positive and Gram-negative bacteria.

| Compound | Bacteria | Activity |

|---|---|---|

| 4a | S. aureus | MIC = 0.5 µg/mL |

| 4s | P. aeruginosa | Moderate |

Case Study 1: Anticancer Effects

A study investigated the effect of thiazolidinedione derivatives on human melanoma cells. The results indicated that certain derivatives could significantly reduce cell viability and induce apoptosis through the activation of caspases and inhibition of Bcl-2 proteins .

Case Study 2: Anti-inflammatory Properties

Another study explored the anti-inflammatory effects of thiazolidinedione derivatives in animal models of inflammation. The results showed a marked decrease in inflammatory markers and pain response, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Properties

This compound belongs to the thiazolidine-2,4-dione (TZD) class, which has been primarily recognized for its role in the management of type 2 diabetes. TZDs function as agonists for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-gamma, influencing glucose metabolism and insulin sensitivity. Research indicates that derivatives of TZD exhibit significant antihyperglycemic effects, making them valuable in diabetes treatment strategies .

Anti-inflammatory Effects

The thiazolidine derivatives, including the compound , have also demonstrated anti-inflammatory properties. Studies show that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation markers in various models. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Bacterial Inhibition

Recent studies have highlighted the antimicrobial efficacy of thiazolidine derivatives against various bacterial strains. For instance, compounds derived from the TZD structure have shown promising results against both Gram-positive and Gram-negative bacteria. The mechanisms often involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Antifungal Properties

In addition to antibacterial activity, certain derivatives have also exhibited antifungal properties. The ability to inhibit fungal growth makes these compounds candidates for further development in treating fungal infections, particularly in immunocompromised patients .

Anticancer Potential

Cytotoxic Effects

Research has indicated that thiazolidine-based compounds can induce cytotoxicity in various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. For example, studies have reported that specific derivatives can significantly reduce the viability of cancer cells while sparing normal cells, indicating a selective action that could be harnessed for cancer therapies .

Neuroprotective Applications

Cognitive Function Enhancement

Emerging evidence suggests that compounds like 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide may exert neuroprotective effects. These effects are hypothesized to stem from their ability to modulate oxidative stress and inflammation in neuronal tissues. Such properties could be beneficial in treating neurodegenerative disorders such as Alzheimer's disease .

Data Table: Summary of Biological Activities

Case Studies

-

Diabetes Management Study

A study evaluated the effects of a TZD derivative on diabetic rats, demonstrating significant reductions in blood glucose levels and improved insulin sensitivity compared to control groups. Histological analysis revealed reduced pancreatic damage and improved islet cell function . -

Antimicrobial Efficacy Assessment

In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at low concentrations, suggesting its potential as a novel antimicrobial agent . -

Cancer Cell Line Study

A series of experiments on breast cancer cell lines indicated that treatment with thiazolidine derivatives led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways .

Chemical Reactions Analysis

2.1. Hydrolysis of the Carboxamide Group

The carboxamide bond can undergo hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for structural modification or degradation studies.

2.2. Condensation Reactions

The carbonyl groups in the dioxothiazolidine moiety enable condensation reactions with aldehydes or ketones, forming imine-like bonds. For example, TZD derivatives can react with aldehydes to form benzylidene analogues under reflux conditions .

2.3. Reaction with Nucleophiles

The thiazolidine ring’s sulfur atom and carbonyl groups react with nucleophiles (e.g., amines, alcohols) under basic conditions, facilitating functional group substitutions .

2.4. Coupling Reactions

-

Amide bond formation : Activated carboxylic acids or isocyanates react with amines using coupling agents like DIC or triphosgene .

-

Reductive amination : Piperidine rings are functionalized via N-Boc removal followed by reductive amination with aldehydes (e.g., formaldehyde) .

Table 2: Reaction Conditions for Key Transformations

| Reaction Type | Reagents | Solvent/Conditions | Yield |

|---|---|---|---|

| Hydrolysis | HCl/H₂O (acidic) or KOH (basic) | Reflux | Variable |

| Condensation | Aldehydes, piperidine | Ethanol, reflux | 75–84% |

| Amide coupling | DIC, OxymaPure | DMF, RT | >90% |

| Reductive amination | NaBH(OAc)₃, HCHO | THF, RT | 76–82% |

3.1. Stability and Reactivity

-

Thiazolidine ring : Stable under standard conditions but reactive toward nucleophiles due to the sulfur atom and carbonyl groups .

-

Carboxamide group : Susceptible to hydrolysis, enabling structural modifications.

-

Piperidine ring : Can undergo N-alkylation or acylation to introduce substituents .

3.2. Substituent Effects

The presence of substituents (e.g., methoxy groups) influences reactivity. For instance, methoxy groups at the meta position enhance nucleophilic attack on the thiazolidine ring compared to para positions .

Analytical Methods

Key techniques used to monitor reactions include:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound can be categorized based on core modifications, substituent variations, and biological targets. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings

Replacement of the thiazolidine-2,4-dione with benzodiazolone (as in compound 52) shifts activity toward kinase inhibition, highlighting the importance of the dioxothiazolidine ring in PPARγ/VEGFR-2 targeting .

Substituent Effects: The 3-methoxyphenyl group in the target compound enhances π-π stacking interactions in hydrophobic binding pockets, a feature absent in dimethylaminophenyl (compound 52) or pyridinyloxyethyl (M747-3294) analogs . Sulfonylthiourea groups (e.g., in 5a, 7c) improve solubility but may introduce off-target effects, whereas the target compound’s simpler substituents prioritize selectivity .

Biological Activity :

- Thiazolidine-2,4-dione derivatives (target compound, 5a, 7c) show dual activity against PPARγ (EC₅₀: 0.2–1.5 μM) and VEGFR-2 (IC₅₀: 0.18–0.45 μM), with the target compound’s potency inferred to be intermediate based on structural similarity .

- Piperidine-carboxamide analogs like M747-3294 lack thiazolidinedione moieties and instead target GPCRs, underscoring the critical role of the dioxothiazolidine ring in metabolic pathways .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : Amide bond formation between the piperidine and carboxamide groups using reagents like carbodiimides (e.g., EDC/HCl) .

- Cyclization : Formation of the thiazolidinedione (2,4-dioxothiazolidine) moiety via cyclocondensation with thiourea derivatives under acidic or basic conditions .

- Functionalization : Introduction of the 3-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .

Purification often employs column chromatography (silica gel, gradient elution) or recrystallization .

Advanced: How can researchers optimize reaction conditions to improve synthetic yield and purity?

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while ethanol/water mixtures improve cyclization efficiency .

- Temperature control : Reflux conditions (~80–120°C) for cyclization steps, with lower temperatures (0–25°C) for sensitive intermediates .

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) for thiazolidinedione formation or palladium catalysts for cross-coupling reactions .

- Analytical monitoring : TLC or HPLC tracking of intermediates to terminate reactions at optimal conversion points .

Basic: What analytical techniques confirm structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify key signals:

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₈N₂O₄S: 334.09) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-O-C stretching) .

Advanced: How should researchers resolve discrepancies in spectral data during structural elucidation?

- Cross-validation : Combine 2D NMR (e.g., COSY, HSQC) to assign ambiguous proton-carbon correlations .

- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled intermediates to clarify splitting patterns .

- Computational modeling : Compare experimental NMR shifts with DFT-calculated values to verify assignments .

Basic: What in vitro assays evaluate the compound’s biological activity?

- Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., PI3K, AKT) or metabolic enzymes (e.g., PPARγ) using fluorescence-based substrates .

- Cytotoxicity screening : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., MCF-7, HeLa) .

- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to determine Ki values .

Advanced: What strategies identify the compound’s molecular targets and mechanisms of action?

- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .

- CRISPR/Cas9 screening : Genome-wide knockout libraries to identify genes modulating activity .

- Transcriptomic profiling : RNA-seq to detect downstream pathway alterations (e.g., apoptosis, inflammation) .

Basic: What are potential therapeutic applications based on structural analogs?

- Anticancer activity : Analogs with thiazolidinedione moieties induce apoptosis via ROS-mediated pathways .

- Anti-inflammatory effects : Inhibition of COX-2 or NF-κB signaling observed in similar piperidine-carboxamide derivatives .

Advanced: How to assess in vivo efficacy and toxicity?

- Rodent models : Xenograft studies (e.g., subcutaneous tumor implantation) with pharmacokinetic profiling (plasma t½, AUC) .

- Toxicology : Histopathology of liver/kidney tissues and hematological parameters (e.g., ALT, creatinine) after repeated dosing .

Basic: How are structure-activity relationships (SAR) studied for this compound?

- Analog synthesis : Modify substituents (e.g., methoxy → halogen, alkyl) on the phenyl ring or piperidine core .

- Biological testing : Compare IC₅₀ values across analogs (see example table below) :

| Analog Structure | Key Modification | IC₅₀ (PI3K Inhibition) |

|---|---|---|

| Parent compound | None | 0.45 μM |

| 4-Fluoro-phenyl variant | -OCH₃ → -F | 0.38 μM |

| Piperidine-N-methylation | -H → -CH₃ | 1.20 μM |

Advanced: How to address contradictions in reported biological data?

- Standardize assays : Use identical cell lines, serum conditions, and incubation times across studies .

- Orthogonal validation : Confirm results with alternate methods (e.g., Western blot + flow cytometry for apoptosis) .

- Meta-analysis : Compare datasets using tools like Forest plots to identify outliers or confounding variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.